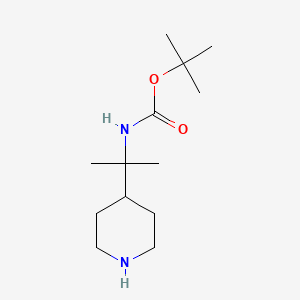

tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate

Description

tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate is a carbamate-protected amine derivative featuring a piperidine ring and a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes and enabling selective deprotection under acidic conditions . Piperidine, a six-membered nitrogen-containing heterocycle, contributes to the compound’s basicity and ability to participate in hydrogen bonding or ionic interactions, making it relevant in medicinal chemistry and drug design .

This compound’s structural attributes—such as the Boc-protected amine, propan-2-yl spacer, and piperidine core—render it a versatile intermediate for synthesizing bioactive molecules, including protease inhibitors, receptor modulators, and PROTACs (proteolysis-targeting chimeras) .

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl N-(2-piperidin-4-ylpropan-2-yl)carbamate |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(4,5)10-6-8-14-9-7-10/h10,14H,6-9H2,1-5H3,(H,15,16) |

InChI Key |

RUXPYIMBOVQEKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the reaction of tert-butyl carbamate with 4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Properties

The compound exhibits significant potential as an inhibitor of specific enzymes and receptors involved in various disease processes. Its piperidine structure is often associated with enhanced pharmacological properties, making it a candidate for drug development.

- Enzyme Inhibition : Studies have shown that tert-butyl (2-(piperidin-4-yl)propan-2-yl)carbamate can inhibit certain enzymes critical in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDK), which are essential for cell cycle regulation .

- Receptor Modulation : The compound has also been investigated for its ability to interact with neurotransmitter receptors, potentially influencing neurological conditions. Its binding affinity to these targets is under ongoing research, aiming to understand its therapeutic implications .

1.2 Biological Activity

Research indicates that this compound can modulate biological activities such as anti-inflammatory responses and apoptosis. For example, derivatives of this compound have shown promise in reducing pyroptosis—a form of programmed cell death associated with inflammation—demonstrating its potential as an anti-inflammatory agent .

Synthetic Applications

2.1 Synthesis Pathways

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. This method allows for the incorporation of the piperidine moiety into various frameworks, facilitating the creation of novel compounds with diverse biological activities.

Case Studies

3.1 Case Study: Anti-Cancer Activity

A study investigated the effects of this compound derivatives on cancer cell lines. The results indicated that certain modifications to the compound structure enhanced its cytotoxicity against specific cancer types, suggesting a potential pathway for developing new cancer therapeutics .

3.2 Case Study: Neurological Disorders

Another research initiative focused on the modulation of neurotransmitter systems using this compound. The findings revealed that it could effectively alter receptor activity related to anxiety and depression, indicating its potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Key Observations:

Piperidine’s basic nitrogen contrasts with pyridine’s aromatic ring in analogs like tert-Butyl (4-bromopyridin-2-yl)carbamate, altering solubility and hydrogen-bonding capabilities .

Reactivity :

- Halogenated analogs (e.g., iodophenyl or bromopyridine derivatives) exhibit enhanced electrophilicity for Suzuki or Buchwald-Hartwig couplings , whereas the target compound’s piperidine core may favor interactions with enzymes or receptors.

Biological Relevance :

- Compounds with cyclopropyl groups (e.g., ) or fluorinated rings (e.g., ) show improved metabolic stability and target affinity, suggesting that the target’s piperidine-propan-2-yl motif could be optimized for similar advantages.

Biological Activity

Tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate, with the molecular formula C13H26N2O2 and CAS number 1374657-07-4, is a carbamate derivative featuring a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. The structural characteristics of this compound contribute significantly to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various disease processes.

- Receptor Modulation : It may interact with receptors that play crucial roles in cellular signaling pathways.

Studies have focused on the interaction mechanisms of this compound with biological targets. Key findings include:

- Binding Affinity : Research has demonstrated that this compound binds to certain receptors and enzymes, influencing their activity.

- Selectivity : Comparative modeling studies suggest that the compound may exhibit selectivity towards specific targets, which is vital for minimizing side effects in therapeutic applications .

Case Study 1: CDK9 Inhibition

A study explored the activity of various compounds, including this compound, as inhibitors of cyclin-dependent kinase 9 (CDK9). CDK9 plays a critical role in cancer cell survival by regulating transcriptional processes. The compound was evaluated for its ability to inhibit CDK9 activity in cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Case Study 2: Dual Acting Ligands

In another study focusing on dual-action ligands targeting histamine receptors and monoamine oxidase B (MAO B), derivatives of this compound were synthesized and tested. The results indicated that certain analogs exhibited significant inhibitory activity against MAO B while maintaining affinity for histamine receptors, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key features of compounds related to this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl N-[1-(piperidin-3-yl)propan-2-yl]carbamate | C13H26N2O2 | Similar structure but different piperidine substitution |

| N-Methylpiperidine | C6H13N | Lacks carbamate functionality; used in organic synthesis |

| Piperazine derivatives | Varies | Often used in pharmaceuticals; different ring structure |

This comparison highlights the unique characteristics of this compound within piperidine-based chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.